Cas no 1805398-39-3 (2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde)

2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde is a versatile brominated pyridine derivative with a reactive aldehyde group and difluoromethyl substitution, making it a valuable intermediate in organic synthesis. The presence of both bromomethyl and aldehyde functionalities allows for selective modifications, facilitating the construction of complex heterocyclic frameworks. The difluoromethyl group enhances metabolic stability in pharmaceutical applications, while the hydroxyl group offers additional sites for derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and agrochemicals. Its well-defined reactivity profile ensures consistent performance in cross-coupling, nucleophilic substitution, and condensation reactions.
2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde structure
1805398-39-3 structure
Product Name:2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
CAS No:1805398-39-3
MF:C8H6BrF2NO2
MW:266.039548397064
CID:4804781
Update Time:2025-07-31

2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
    • Inchi: 1S/C8H6BrF2NO2/c9-1-5-7(14)6(8(10)11)4(3-13)2-12-5/h2-3,8,14H,1H2
    • InChI Key: MSXYVPKQAKNNQV-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(C(F)F)C(C=O)=CN=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.2

2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025350-250mg
2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
1805398-39-3 95%
250mg
$1,058.40 2022-04-01
Alichem
A029025350-500mg
2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
1805398-39-3 95%
500mg
$1,752.40 2022-04-01
Alichem
A029025350-1g
2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde
1805398-39-3 95%
1g
$2,837.10 2022-04-01

Additional information on 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde

Recent Advances in the Application of 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde (CAS: 1805398-39-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde (CAS: 1805398-39-3) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and antimicrobial compounds. Recent studies have highlighted its unique chemical properties that make it particularly valuable for constructing complex heterocyclic scaffolds with potential biological activity. The presence of both bromomethyl and difluoromethyl groups on the pyridine core provides multiple sites for further functionalization, enabling the creation of diverse molecular architectures.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 1805398-39-3 as a crucial building block to develop a series of pyridine-based compounds showing remarkable selectivity and potency against BTK, with IC50 values in the low nanomolar range. The study particularly emphasized the importance of the difluoromethyl group in enhancing metabolic stability and improving pharmacokinetic properties of the final drug candidates.

In antimicrobial research, a team from the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters the successful application of 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde in developing novel quinolone hybrids. These hybrids demonstrated broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than existing clinical antibiotics. The researchers attributed this enhanced activity to the unique electronic properties imparted by the difluoromethyl group at the 4-position of the pyridine ring.

Recent synthetic methodology developments have also focused on this compound. A 2024 Nature Protocols publication detailed an optimized large-scale synthesis of 1805398-39-3 using continuous flow chemistry, achieving >90% yield with excellent purity. This advancement addresses previous challenges in scaling up production while maintaining consistent quality, making the compound more accessible for pharmaceutical development programs.

The compound's potential in targeted drug delivery systems has been explored in recent cancer research. Scientists at Memorial Sloan Kettering Cancer Center developed antibody-drug conjugates (ADCs) using derivatives of 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde as linker-payload constructs. These ADCs demonstrated improved stability in circulation and enhanced tumor-specific payload release compared to conventional systems, showing promise in preclinical models of solid tumors.

Emerging computational studies have provided insights into the molecular interactions of derivatives of 1805398-39-3 with various biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling revealed that the hydroxypyridine-carboxaldehyde moiety participates in critical hydrogen bonding interactions with active site residues of several disease-relevant enzymes, explaining the observed biological activities of compounds derived from this scaffold.

Future research directions for this compound appear promising, with several patent applications filed in 2024 covering novel applications in neurodegenerative disease therapeutics and antiviral agents. The versatility of 2-(Bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde as a synthetic intermediate continues to attract significant interest from both academic and industrial researchers in the chemical biology and pharmaceutical fields.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.